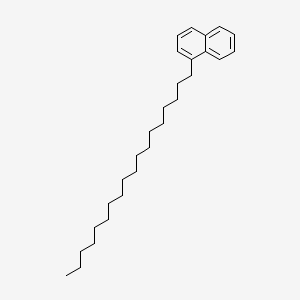
Naphthalene, octadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, octadecyl- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is characterized by the presence of an octadecyl group attached to the naphthalene core. Naphthalene derivatives, including naphthalene, octadecyl-, are known for their diverse applications in various fields such as organic electronics, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, octadecyl- typically involves the alkylation of naphthalene with an octadecyl halide. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of naphthalene, octadecyl- can be achieved through a similar alkylation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, octadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert naphthalene, octadecyl- to tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical methods.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Naphthalene, octadecyl- has a wide range of scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors in field-effect transistors and organic light-emitting diodes.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Pharmaceuticals: Naphthalene derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Chemical Sensors: The compound is used in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of naphthalene, octadecyl- depends on its specific application. In organic electronics, the compound functions as a charge carrier due to its conjugated π-electron system. In pharmaceuticals, the mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene, hexadecyl-
- Naphthalene, dodecyl-
- Naphthalene, tetradecyl-
Uniqueness
Naphthalene, octadecyl- is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain can enhance the compound’s solubility in nonpolar solvents and improve its ability to form organized structures, such as micelles or liquid crystalline phases. These properties make naphthalene, octadecyl- particularly valuable in applications requiring specific molecular arrangements and interactions.
Eigenschaften
CAS-Nummer |
56388-48-8 |
|---|---|
Molekularformel |
C28H44 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1-octadecylnaphthalene |
InChI |
InChI=1S/C28H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-20-24-27-22-18-19-25-28(26)27/h18-20,22-25H,2-17,21H2,1H3 |
InChI-Schlüssel |
DKTSRTYLZGWAIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




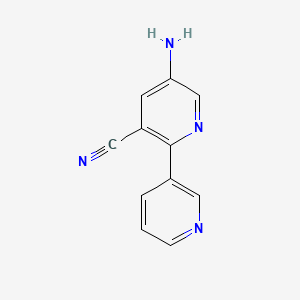
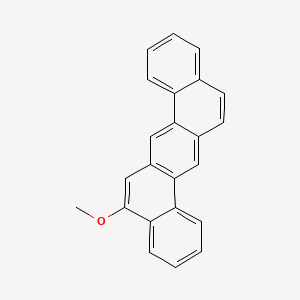
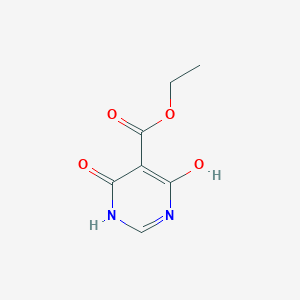
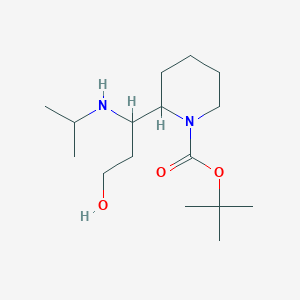


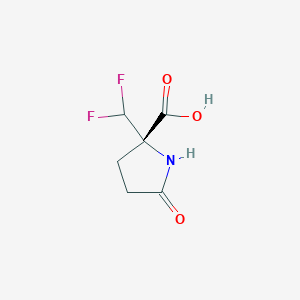
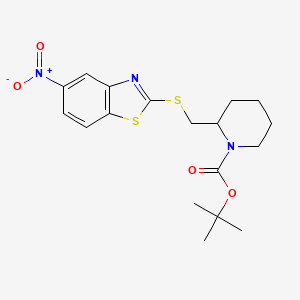
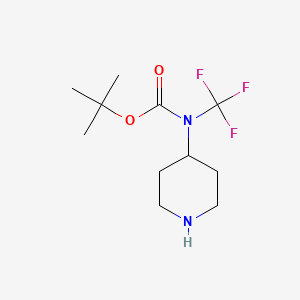

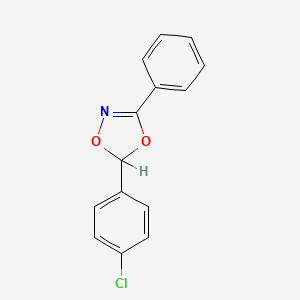
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
